3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
927971-71-9 |
|---|---|
Molecular Formula |
C12H9ClO4 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
3-(6-chloro-4-oxochromen-2-yl)propanoic acid |
InChI |
InChI=1S/C12H9ClO4/c13-7-1-3-11-9(5-7)10(14)6-8(17-11)2-4-12(15)16/h1,3,5-6H,2,4H2,(H,15,16) |
InChI Key |
SAPOGDWPTQVIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 6 Chloro 4 Oxo 4h Chromen 2 Yl Propanoic Acid
General Synthetic Strategies for Chromone (B188151) Scaffold Construction
The chromone (4H-chromen-4-one) skeleton is a privileged structure found in many naturally occurring compounds and pharmacologically active molecules. ijrpc.com Its synthesis has been a subject of extensive research, leading to the development of several versatile strategies.
Cyclization Reactions and Precursor Transformations
Cyclization reactions are the cornerstone of chromone synthesis, typically involving the formation of the pyranone ring onto a pre-existing benzene (B151609) derivative.
One of the most classical and widely used methods is the Baker-Venkataraman rearrangement . wikipedia.orgnih.govacs.orgalfa-chemistry.comacs.org This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone ring. wikipedia.org The general mechanism involves the formation of an enolate, followed by an intramolecular acyl transfer. wikipedia.org
Another prominent method is the Kostanecki-Robinson reaction , which involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride (B1165640) in the presence of its sodium salt, leading directly to the formation of chromones.
The Vilsmeier-Haack reaction offers a direct route to 3-formylchromones from o-hydroxyacetophenones using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.netijpcbs.comresearchgate.netasianpubs.orgscite.ai These 3-formylchromones are versatile intermediates for further derivatization.
Modern approaches often utilize enaminones as key precursors. For instance, the cyclization of o-hydroxyaryl enaminones can be promoted by various reagents to afford the chromone scaffold.
| Cyclization Strategy | Key Precursors | Reagents and Conditions | Product |
| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenones | 1. Base (e.g., KOH, NaH) 2. Acid (e.g., H₂SO₄) | 2-Substituted Chromones |
| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketones, Aliphatic acid anhydride | Sodium salt of the acid, Heat | 2-Alkyl-3-acylchromones |
| Vilsmeier-Haack Reaction | o-Hydroxyacetophenones | POCl₃, DMF | 3-Formylchromones |
| Enaminone Cyclization | o-Hydroxyaryl enaminones | Various (e.g., I₂, TMSCl) | Chromones |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. rsc.orgvu.nl Several MCRs have been developed for the synthesis of highly functionalized chromone derivatives. researchgate.netijlsci.in These reactions often proceed in a cascade fashion, minimizing waste and purification steps. For example, a three-component reaction of a salicylaldehyde, a 1,3-dicarbonyl compound, and another component can lead to diverse chromone structures. The use of MCRs aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps. vu.nlresearchgate.net
Specific Synthetic Routes to 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid and Related Structures
The synthesis of the title compound requires the initial construction of the 6-chloro-substituted chromone core, followed by the introduction of the propanoic acid moiety at the 2-position.
A plausible synthetic pathway commences with the synthesis of 6-chloro-2-methyl-4H-chromen-4-one . This key intermediate can be synthesized from 4-chloro-2-hydroxyacetophenone. The cyclization can be achieved through various methods, including reaction with acetic anhydride in the presence of a suitable catalyst.
Alkylation Strategies for Propanoic Acid Moiety Integration
The methyl group at the C-2 position of the chromone ring is activated and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbon can then react with an appropriate electrophile to extend the side chain.
To introduce the propanoic acid moiety, a two-step sequence is typically employed:
Alkylation: The 6-chloro-2-methyl-4H-chromen-4-one is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate the corresponding enolate. This is followed by reaction with a haloacetic acid ester, for example, ethyl bromoacetate. This SN2 reaction introduces a two-carbon ester-containing side chain at the C-2 position, yielding ethyl 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoate.
Hydrolysis: The resulting ester is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the ester group into a carboxylic acid. beilstein-journals.org Acid-catalyzed hydrolysis with an aqueous acid like HCl or H₂SO₄, or base-mediated hydrolysis with NaOH or KOH followed by acidic workup, will yield the final product, this compound.
Functional Group Interconversions and Modifications
The chromone ring and its substituents can undergo various functional group interconversions to create a library of related derivatives. The carboxylic acid group of the title compound can be converted into other functional groups such as esters, amides, or acid chlorides, providing opportunities for further chemical exploration. For instance, the carboxylic acid can be activated with reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, which can then be reacted with various nucleophiles (alcohols, amines) to generate a diverse set of derivatives.
Green Chemistry Approaches in Chromone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chromones to develop more environmentally benign and sustainable processes. researchgate.netosi.lv Key areas of focus include the use of alternative energy sources, greener solvents, and catalyst-free or reusable catalyst systems.
Microwave-assisted synthesis has been shown to significantly accelerate the synthesis of chromones, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govipb.ptvnu.edu.vnresearchgate.netresearchgate.net Microwave irradiation provides rapid and uniform heating, which can enhance reaction rates and selectivity. nih.gov
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. nih.govresearchgate.netnih.govyoutube.comyoutube.com Sonication can increase reaction rates and yields in the synthesis of chromone derivatives, often under milder conditions. nih.govresearchgate.netnih.gov
The use of water as a solvent and the development of catalyst-free reaction conditions are also significant advancements in the green synthesis of chromones. ijlsci.in Multicomponent reactions, as mentioned earlier, are inherently green due to their high atom economy and step efficiency. vu.nlresearchgate.netijlsci.in
| Green Chemistry Approach | Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved yields |
| Use of Green Solvents (e.g., water) | Reduced environmental impact, improved safety |
| Catalyst-Free Reactions | Avoids toxic and expensive catalysts, simplifies purification |
| Multicomponent Reactions | High atom economy, step efficiency, reduced waste |
Chemical Transformations and Derivatization of this compound
The structural scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications are primarily focused on the carboxylic acid group and the chromone ring system.
The carboxylic acid group of this compound is a versatile handle for derivatization, allowing for the formation of esters and amides. These transformations are crucial for altering the compound's physicochemical properties, such as lipophilicity and solubility, which can in turn influence its biological activity.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the properties of the resulting ester.
Amide Formation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, which can be accomplished using coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). The activated carboxylic acid then readily reacts with the amine to form the corresponding amide. nih.gov This method allows for the incorporation of a wide array of amino compounds, leading to a diverse library of amide derivatives.
The following table summarizes the types of derivatives that can be synthesized from the carboxylic acid functionality:
| Derivative Type | Reagents and Conditions | Resulting Functional Group |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | -COOR |
| Amide | Amine, Coupling Agent (e.g., CDI), Solvent (e.g., DMF) | -CONR¹R² |
The presence and nature of substituents on the chromone ring significantly influence the molecule's electronic properties and reactivity. In the case of this compound, the chloro group at the 6-position plays a crucial role.
The chlorine atom is an electron-withdrawing group due to its electronegativity, yet it is also a weak ortho-, para-director in electrophilic aromatic substitution reactions due to the resonance effect of its lone pairs. The presence of the chloro substituent at the 6-position deactivates the benzene ring towards electrophilic attack compared to an unsubstituted chromone. Conversely, this electron-withdrawing nature can make the chromone ring more susceptible to nucleophilic attack, particularly at positions ortho and para to the chloro group.
Studies on related substituted chroman-4-ones have shown that electron-withdrawing groups, such as chloro, at the 6-position can be favorable for certain biological activities. acs.org For instance, a 6-chloro substituent showed better inhibitory activity in a study of sirtuin 2 inhibitors compared to an unsubstituted analog. acs.org This suggests that the electronic nature of the substituent at this position can be a key determinant of the molecule's biological function. Replacing the 6-chloro group with other electron-withdrawing groups, like a nitro group, has been shown to maintain or even enhance activity in some cases, while electron-donating groups like methoxy (B1213986) tend to decrease it. acs.org
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. nih.gov The this compound scaffold is a suitable candidate for the creation of such hybrid molecules.
The carboxylic acid functionality serves as a convenient linker to attach other biologically active moieties. For example, the chromone derivative can be coupled with other heterocyclic systems, such as pyrimidines, azoles, or quinolines, to generate novel hybrid compounds. nih.gov This approach aims to synergize the pharmacological effects of the individual components or to develop multi-target-directed ligands. For instance, chromone-based hybrids have been explored for their potential in treating a range of diseases, including cancer and neurodegenerative disorders. nih.gov
The synthesis of these hybrid molecules often involves the amide coupling reactions described in section 2.4.1, where the amine component is another bioactive molecule. This strategy allows for the systematic exploration of a wide chemical space to identify hybrid compounds with improved efficacy and novel mechanisms of action.
Reaction Mechanism Elucidation for Key Synthetic Steps
The synthesis of the this compound scaffold typically involves the formation of the chromone ring as a key step. A common and versatile method for the synthesis of chromone-3-carbaldehydes, which can be precursors to the target molecule, is the Vilsmeier-Haack reaction. semanticscholar.orgresearchgate.net
The Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone (B1195853) is a plausible route. The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃). The electron-rich aromatic ring of the 2-hydroxyacetophenone then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon of the original acetophenone. Subsequent dehydration and hydrolysis of the iminium intermediate lead to the formation of the chromone-3-carbaldehyde. This aldehyde can then be oxidized to the corresponding carboxylic acid.
The key steps in the formation of the chromone ring via this pathway are:
Formation of the Vilsmeier Reagent: An electrophilic chloroiminium salt is generated from DMF and POCl₃.
Electrophilic Aromatic Substitution: The activated aromatic ring of the 2-hydroxyacetophenone attacks the Vilsmeier reagent.
Intramolecular Cyclization: The phenolic hydroxyl group attacks the acetyl carbonyl carbon.
Dehydration and Hydrolysis: Elimination of water and subsequent hydrolysis of the intermediate iminium species yields the chromone-3-carbaldehyde.
This mechanistic understanding is crucial for optimizing reaction conditions and for predicting the outcome of reactions with different substituted starting materials.
Advanced Analytical Techniques in the Characterization of 3 6 Chloro 4 Oxo 4h Chromen 2 Yl Propanoic Acid
Spectroscopic Methods for Structural Assignment and Purity Assessment in Research Contexts
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic connectivity, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons on the chromenone core would resonate in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The vinylic proton on the pyranone ring would also appear in this region. The methylene (B1212753) protons of the propanoic acid side chain, being adjacent to both the chromenone ring and the carboxylic acid group, would likely appear as complex multiplets in the range of δ 2.5-3.5 ppm. The acidic proton of the carboxylic acid would typically be a broad singlet at a very downfield position (δ 10-13 ppm), although its position can be highly variable and it may undergo exchange with residual water in the solvent.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY spectra would reveal proton-proton coupling networks, helping to assign the protons of the propanoic acid chain and the aromatic ring system. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the individual ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) C-H correlations, which is crucial for piecing together the entire molecular framework, for example, by connecting the propanoic acid side chain to the chromenone ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | m |
| Vinylic CH | 6.0 - 6.5 | s |
| -CH₂- (alpha to COOH) | 2.8 - 3.2 | t |
| -CH₂- (beta to COOH) | 2.6 - 3.0 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ketone) | > 180 |
| C=O (acid) | 170 - 180 |
| Aromatic/Vinylic C | 100 - 160 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉ClO₄), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its (M+2)⁺ peak in an approximate 3:1 ratio.
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of the propanoic acid side chain, cleavage of the carboxylic acid group, and fragmentation of the chromenone ring system. Analysis of these fragment ions would further corroborate the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. Two strong carbonyl stretching bands would be anticipated: one for the carboxylic acid C=O group (around 1700-1725 cm⁻¹) and another for the ketone C=O group of the chromenone ring (typically around 1630-1680 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretch would likely be observed in the fingerprint region, below 800 cm⁻¹.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing conjugated systems. The chromenone core of this compound constitutes a significant chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to display strong absorption bands in the UV region, likely with multiple maxima corresponding to π→π* and n→π* transitions within the conjugated system. The position and intensity of these absorption maxima are characteristic of the chromenone structure.
Chromatographic Techniques for Separation, Isolation, and Quantification in Research
Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a powerful technique for separating and quantifying components of a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol.
Method development would involve optimizing parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength (selected based on the UV-Vis spectrum). A properly developed and validated HPLC method would allow for the accurate determination of the purity of the compound and the quantification of any impurities.
Table 3: Hypothetical HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
X-ray Crystallography for Solid-State Structural Determination
The solid-state structure of this compound, if determined, would be anticipated to reveal a largely planar chromone (B188151) ring system, a common feature in this class of compounds. The propanoic acid side chain, however, would introduce conformational flexibility. The precise arrangement of these molecules in the crystal would be dictated by a delicate balance of various intermolecular forces.
Hydrogen Bonding and Intermolecular Forces
A defining feature in the crystal structure of this compound would be the presence of strong hydrogen bonds involving the carboxylic acid group. It is highly probable that the carboxylic acid moieties would form centrosymmetric dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa. This common supramolecular synthon is a robust and frequently observed interaction in the crystal structures of carboxylic acids.
In addition to this primary hydrogen bonding motif, other weaker intermolecular forces would also contribute to the stability of the crystal lattice. These could include C-H···O interactions, where hydrogen atoms on the chromone ring or the propanoic acid chain interact with oxygen atoms of neighboring molecules. The chlorine atom could also participate in weak C-H···Cl or Cl···O interactions. The collective effect of these varied intermolecular forces would result in a stable, three-dimensional crystalline architecture.
Computational and Theoretical Studies on 3 6 Chloro 4 Oxo 4h Chromen 2 Yl Propanoic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. These methods can provide detailed insights into the electronic structure and predict its reactivity.
Molecular Geometry and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid, which has a rotatable propanoic acid side chain, conformational analysis is crucial. This involves exploring the potential energy surface by rotating the dihedral angles of the side chain to identify the global minimum energy conformer, which represents the most stable arrangement of the atoms. The optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) Note: This data is hypothetical and for illustrative purposes only, as specific literature is unavailable.
| Parameter | Predicted Value |
|---|---|
| C=O (chromone) Bond Length | ~1.23 Å |
| C-Cl Bond Length | ~1.74 Å |
| C=O (acid) Bond Length | ~1.21 Å |
| O-H (acid) Bond Length | ~0.97 Å |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. For this molecule, the HOMO is expected to be localized primarily on the electron-rich chromone (B188151) ring system.
LUMO: Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity. The LUMO is likely distributed over the carbonyl groups and the aromatic ring.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Note: This data is hypothetical and for illustrative purposes only.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like the oxygen atoms of the carbonyl and carboxyl groups.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are generally located around hydrogen atoms, particularly the acidic proton of the carboxyl group.
Green Regions: Represent areas of neutral potential.
The MEP map for this compound would highlight the carbonyl oxygens and the carboxylic acid group as primary sites for hydrogen bonding and other electrostatic interactions.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery and development.
Ligand-Protein Binding Mode Analysis
Molecular docking simulations would place the this compound molecule into the active site of a target protein. The simulation would then explore various possible binding poses and score them based on how well they fit and interact with the protein. A detailed analysis of the best-scoring pose would reveal the specific interactions that stabilize the ligand-protein complex, such as:
Hydrogen Bonds: The carboxylic acid and carbonyl groups are likely to act as hydrogen bond donors and acceptors.
Hydrophobic Interactions: The chromone ring can engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonds: The chlorine atom on the chromone ring could potentially form halogen bonds with electron-donating groups in the protein's active site.
Pi-Pi Stacking: The aromatic chromone ring may interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.
Binding Energy Estimations
Following docking, computational methods can be used to estimate the binding free energy (ΔG_bind) of the ligand-protein complex. A more negative binding energy indicates a stronger and more stable interaction. These estimations help in ranking potential drug candidates and predicting their potency. Molecular mechanics-based methods combined with continuum solvation models are often used for these calculations.
Table 3: Illustrative Binding Energy Estimation for a Hypothetical Protein Target Note: This data is hypothetical and for illustrative purposes only.
| Parameter | Estimated Value (kcal/mol) |
|---|---|
| Docking Score | -8.5 |
Molecular dynamics simulations can further refine the binding pose obtained from docking and provide a more accurate estimation of the binding free energy by accounting for the flexibility of both the ligand and the protein over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chromone derivatives, QSAR studies have been instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogs.
While specific QSAR models for this compound are not extensively documented in publicly available literature, the development of such models would follow established methodologies that have been successfully applied to other chromone derivatives. These models are built using a dataset of structurally related compounds with known biological activities.
The process typically involves the following steps:
Data Set Selection: A series of chromone analogs with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to develop a mathematical equation that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on a separate set of compounds.
For chromone derivatives, studies have shown that descriptors related to electronic properties (e.g., atomic charges, dipole moment) and steric features (e.g., molecular volume, surface area) are often crucial in determining their biological activity. A hypothetical QSAR study for a series of analogs of this compound might yield a model with the following characteristics:
| Statistical Parameter | Value | Description |
| R² (Coefficient of Determination) | > 0.8 | Indicates a good fit of the model to the training data. |
| Q² (Cross-validated R²) | > 0.6 | Demonstrates the model's predictive ability on internal data subsets. |
| External R² pred | > 0.7 | Shows the model's performance on an independent test set of compounds. |
Such a predictive model would be invaluable for estimating the biological activity of newly designed, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates.
Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to interact with a specific biological target. For this compound and its analogs, identifying these key features is fundamental for understanding their mechanism of action and for designing new molecules with enhanced activity.
Based on the structure of the parent compound and general findings from studies on other chromone derivatives, the key pharmacophoric features of this compound can be hypothesized to include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at the 4-position of the chromone ring and the oxygen atoms of the propanoic acid group are strong hydrogen bond acceptors.
Hydrogen Bond Donor (HBD): The hydroxyl group of the carboxylic acid is a key hydrogen bond donor.
Aromatic Ring: The benzene (B151609) ring of the chromone scaffold provides a hydrophobic region capable of engaging in π-π stacking or hydrophobic interactions with the biological target.
A hypothetical pharmacophore model for this class of compounds might consist of a specific spatial arrangement of these features. The distances and angles between these pharmacophoric points would be critical for optimal binding to the target.
| Pharmacophoric Feature | Location on the Molecule | Potential Interaction |
| Hydrogen Bond Acceptor 1 | Carbonyl oxygen (C4-oxo) | Interaction with donor groups on the receptor. |
| Hydrogen Bond Acceptor 2 | Carboxyl oxygen (propanoic acid) | Interaction with donor groups on the receptor. |
| Hydrogen Bond Donor | Carboxyl hydroxyl group | Interaction with acceptor groups on the receptor. |
| Aromatic Ring | Benzene ring of the chromone | π-π stacking or hydrophobic interactions. |
| Hydrophobic Center | Chlorine atom at C6 | Occupation of a hydrophobic pocket. |
Understanding these key pharmacophoric features allows for the rational design of new derivatives with modified substituents to improve potency and selectivity.
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening are powerful computational tools used to analyze large chemical databases and identify promising lead compounds for drug discovery. The chromone scaffold, including this compound, is well-suited for such in silico approaches.
Cheminformatics analyses of chromone derivatives often involve studying their diversity, physicochemical properties, and drug-likeness. A chemoinformatic profile of the chromone nucleus has highlighted its potential as a scaffold for developing dual-target agents, for instance, as both monoamine oxidase B (MAO-B) inhibitors and adenosine (B11128) A2A receptor (A2AAR) antagonists. nih.gov This suggests that derivatives of this compound could be explored for their potential in treating complex multifactorial diseases.
Virtual screening campaigns can be performed using libraries of compounds that include this compound and its virtual analogs. These screenings can be either ligand-based or structure-based.
Ligand-Based Virtual Screening: This approach uses a known active molecule or a pharmacophore model as a query to search for structurally similar compounds in a database. The pharmacophoric features identified for this compound would be crucial in developing a robust query for such a screening.
Structure-Based Virtual Screening: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of compounds from a library. In this case, this compound would be "docked" into the active site of the target protein to assess its potential as an inhibitor or modulator.
The results of a virtual screening campaign would provide a ranked list of "hit" compounds that are predicted to be active. These hits would then be prioritized for experimental testing, significantly accelerating the early stages of drug discovery. The use of cheminformatics and virtual screening allows for the efficient exploration of the vast chemical space around the this compound scaffold, leading to the identification of novel and potent bioactive molecules.
Future Directions and Emerging Research Avenues
Development of 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid as a Chemical Probe
The unique photophysical properties of the chromone (B188151) core make it an attractive scaffold for the development of chemical probes. researchgate.net These probes are essential tools for detecting and imaging specific biological molecules or ions in living systems, which is critical for understanding disease processes. nih.govrsc.org
Future research will likely focus on modifying the this compound structure to create fluorescent probes. nih.gov By attaching specific recognition moieties, these probes could be designed to selectively bind to targets like metal ions (e.g., Zn²⁺, Al³⁺, Pd²⁺) or biologically important molecules such as hydrogen sulfide. rsc.orgnih.govrsc.org The development of such probes relies on mechanisms like Photo-induced Electron Transfer (PET) and Fluorescence Resonance Energy Transfer (FRET). nih.govresearchgate.net Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be instrumental in predicting and optimizing the fluorescence characteristics of these novel probes. nih.govresearchgate.netresearchgate.net
Exploration of Novel Synthetic Strategies for Advanced Derivatives
Efficient and versatile synthesis is key to exploring the potential of chromone derivatives. While classical methods like the Baker-Venkataraman rearrangement and Claisen condensation have been widely used, modern research is focused on more advanced strategies. ijrar.org
Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields for chromone derivatives. mdpi.comnih.govvnu.edu.vnresearchgate.net This technology is particularly advantageous for creating libraries of compounds for screening purposes. nih.govresearchgate.net Other innovative approaches include palladium-catalyzed carbonylative cyclization reactions, one-pot multicomponent reactions, and visible-light-induced synthesis, which offer alternative pathways to functionalized chromones. researchgate.netorganic-chemistry.org The optimization of these routes, for instance in the synthesis of chromone-2-carboxylic acids, is a crucial step to accelerate the discovery of new multi-target-directed ligands. nih.govresearchgate.net
| Synthetic Strategy | Key Advantages | Typical Conditions | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, energy efficiency. | Monitored microwave irradiation, often solvent-free. | mdpi.comnih.govresearchgate.net |
| Palladium-Catalyzed Reactions | High efficiency and selectivity, broad substrate scope. | Palladium catalyst, CO atmosphere, often in ionic liquids. | organic-chemistry.org |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity of products. | One-pot synthesis with multiple starting materials. | researchgate.net |
| Visible-Light-Induced Synthesis | Mild reaction conditions, use of renewable energy source. | Visible light, often at room temperature. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Chromone Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and materials science. In the context of chromone research, these computational tools can accelerate the development of new derivatives in several ways.
ML algorithms can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of novel chromone compounds before they are synthesized. This in-silico screening can save significant time and resources by prioritizing the most promising candidates for laboratory investigation. Furthermore, AI can assist in designing new synthetic routes, optimizing reaction conditions, and even generating novel molecular structures with desired properties.
Investigation into Multifunctional Chromone Hybrids
A significant trend in medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacophores into a single compound. nih.govmdpi.com This approach aims to create multifunctional drugs that can act on multiple biological targets simultaneously, a particularly valuable strategy for complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.netnih.gov
The chromone scaffold is an ideal base for creating such hybrids due to its broad range of biological activities. nih.govrsc.org Researchers are exploring the synthesis of chromone hybrids with moieties from other bioactive molecules like quinolines, pyrimidines, azoles, and natural products. nih.govresearchgate.net For example, chromone-based hybrids have been investigated as multi-target agents for Alzheimer's disease by combining the chromone core with fragments that inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). acs.orgnih.gov
| Hybrid Partner | Target Disease/Application | Therapeutic Rationale | References |
|---|---|---|---|
| Donepezil/Tacrine Fragments | Alzheimer's Disease | Inhibition of cholinesterases and other key enzymes. | nih.govnih.gov |
| Furan-2(3H)-ones | Antibacterial Agents | Combining two known antibacterial pharmacophores. | mdpi.com |
| Quinone Moieties | Anticancer/Antimicrobial Agents | Creating compounds with antiproliferative and antioxidant activity. | nih.gov |
| Pyrimidines/Azoles | Anticancer/Antimicrobial Agents | Developing broad-spectrum bioactive molecules. | researchgate.net |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
A deep understanding of the structure, dynamics, and electronic properties of chromone derivatives is essential for rational drug design and the development of new materials. Advanced spectroscopic techniques, coupled with computational methods, provide these crucial insights.
Techniques like FT-IR, FT-Raman, UV-Vis, and multi-nuclear NMR spectroscopy are routinely used to confirm the chemical structures of new chromone derivatives. d-nb.infonih.gov To gain a more profound understanding, these experimental methods are increasingly complemented by quantum chemical calculations, such as Density Functional Theory (DFT). d-nb.inforesearchgate.net DFT can be used to calculate optimized molecular geometries, vibrational frequencies, and NMR chemical shifts, which helps in the detailed assignment of experimental spectra. nih.gov Dynamic NMR analysis can also be employed to study conformational changes and rotational barriers within the molecules, providing insights into their flexibility and interaction with biological targets. core.ac.ukrsc.org
Sustainability and Environmental Aspects in Chromone Synthesis and Application
The principles of green chemistry are becoming increasingly important in chemical research and industry. researchgate.net For chromone synthesis, this involves developing methods that are more energy-efficient, use safer solvents, and generate less waste. osi.lv
The use of microwave irradiation is a key green technology, as it often allows for solvent-free reactions and drastically reduces energy consumption. mdpi.comresearchgate.net Another promising approach is the use of environmentally benign solvents like glycerol, coupled with recyclable catalysts such as heteropolyacids. ingentaconnect.com The development of one-pot, multicomponent reactions further enhances sustainability by reducing the number of synthetic steps and purification processes required, thereby minimizing waste. researchgate.net Future research will continue to focus on creating synthetic protocols that are not only efficient but also have a minimal environmental footprint.
Challenges and Opportunities in the Academic Research of Chromone Derivatives
The field of chromone research is vibrant, but it also faces several challenges. One key challenge is moving beyond the synthesis of large libraries of compounds to performing in-depth pharmacological profiling to understand their mechanisms of action. tandfonline.com Many studies focus on a limited range of biological activities, such as anti-inflammatory or anticancer effects, while the potential of chromones in other areas, like neurodegenerative or infectious diseases, remains less explored. tandfonline.comresearchgate.net
However, these challenges also present significant opportunities. There is a vast chemical space of chromone derivatives yet to be explored. rsc.org The development of novel synthetic methods and computational tools provides the means to access this diversity efficiently. organic-chemistry.org A major opportunity lies in applying a multi-target approach to drug design, leveraging the chromone scaffold to create innovative hybrid molecules for complex diseases. nih.govtandfonline.com Fostering collaboration between synthetic chemists, biologists, and computational scientists will be crucial to translating promising academic findings into tangible therapeutic applications. tandfonline.comnih.gov
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid?
- Structural Features : The compound contains a chromen-4-one core (a bicyclic system with a fused benzene and pyrone ring) substituted with a chlorine atom at position 6 and a propanoic acid side chain at position 2. The 4-oxo group contributes to its electron-deficient aromatic system, influencing reactivity and intermolecular interactions .
- Physicochemical Properties :
- pKa : Based on structurally similar 3-(4-chlorophenyl)propanoic acid derivatives, the carboxylic acid group has an estimated pKa of ~4.6, affecting solubility and ionization in biological buffers .
- Solubility : Limited aqueous solubility due to the hydrophobic chromen core; typically requires polar aprotic solvents (e.g., DMF, DMSO) for experimental handling.
- Spectral Data : Characterization via -NMR (e.g., aromatic protons at δ 6.8–8.2 ppm) and HRMS (exact mass calculated for : 252.0192) are critical for purity validation .
Q. What are established synthetic routes for this compound?
- Route 1 : Condensation of 6-chloro-4-hydroxycoumarin with malonic acid derivatives under acidic conditions (e.g., /ZnCl), followed by side-chain functionalization .
- Route 2 : Cyclization of substituted phenols with β-keto esters, using catalysts like palladium or copper to optimize yield (e.g., 70–85% purity achieved via recrystallization) .
- Key Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify using column chromatography. Yield improvements require strict control of moisture and temperature .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure and intermolecular interactions of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and packing motifs. For example, hydrogen bonding between the carbonyl group and propanoic acid moiety stabilizes the crystal lattice .
- Challenges : Crystallization may require slow evaporation in mixed solvents (e.g., methanol/chloroform). Twinning or low-resolution data can be addressed using SHELXD for structure solution .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?
- Approach 1 : Validate compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities or degradation products .
- Approach 2 : Conduct dose-response assays under standardized conditions (pH 7.4, 37°C) to account for ionization state effects. Compare results with structurally analogous chromen derivatives .
- Metabolite Analysis : Investigate phase II metabolites (e.g., sulfated or glucuronidated forms) using LC-MS, as biotransformation may alter activity .
Q. How does the electronic environment of the chromen core influence reactivity in derivatization reactions?
- Mechanistic Insight : The electron-withdrawing 4-oxo group directs electrophilic substitution to the 3- and 6-positions. For example, chlorination at position 6 enhances stability but may sterically hinder nucleophilic attacks at adjacent sites .
- Experimental Design : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites. Pair with kinetic studies (e.g., monitoring substituent incorporation via -NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
